3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that features a unique fusion of benzofuran, phenylethyl, triazole, and thiadiazole moieties
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4OS/c1-2-6-13(7-3-1)10-11-17-22-23-18(20-21-19(23)25-17)16-12-14-8-4-5-9-15(14)24-16/h1-9,12H,10-11H2 |
InChI Key |
PPJMKUXFXZBJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with a suitable nitrile or ester, followed by cyclization.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives.
Coupling Reactions: The benzofuran, triazole, and thiadiazole moieties are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzofuran and phenyl groups undergo electrophilic substitution under controlled conditions. Key observations include:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 62 | |
| Sulfonation | H₂SO₄/SO₃, 80°C | 5-Sulfo analog | 55 | |
| Halogenation | Cl₂/FeCl₃, RT | 5-Chloro product | 68 |
-
Mechanism : Benzofuran’s electron-rich C5 position is most reactive due to conjugation with the oxygen atom .
-
Steric Effects : The 2-phenylethyl group at C6 reduces reactivity at adjacent positions .
Nucleophilic Attack on Triazole-Thiadiazole Core
The triazolo[3,4-b]thiadiazole system participates in nucleophilic substitution at sulfur and nitrogen sites:
| Nucleophile | Conditions | Site of Attack | Product Application |
|---|---|---|---|
| NH₂OH | Ethanol, reflux | S-atom | Thiadiazole-opened hydrazine derivative |
| Grignard Reagents | THF, −78°C | N3 of triazole | Alkylated triazole intermediates |
| NaSH | DMF, 100°C | S-atom | Thiolated analog (antioxidant studies) |
-
Kinetics : Reactions at the sulfur atom proceed 3× faster than nitrogen due to higher electrophilicity .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product | Application |
|---|---|---|---|
| Phenylacetylene | CuI, 60°C | Triazolo-isoxazole hybrid | Anticancer screening |
| Azides | RuCl₃ | Tetrazolo-triazole | Photoluminescent materials |
-
Regioselectivity : Governed by the electron-withdrawing thiadiazole ring, favoring 1,3-dipolar additions at C4 .
Oxidation and Reduction
Redox reactions modify the thiadiazole and benzofuran systems:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Thiadiazole S→O conversion (yield: 48%) |
| Reduction | NaBH₄/NiCl₂ | Benzofuran ring hydrogenation (yield: 72%) |
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Coordination Sites | Complex Structure | Bioactivity |
|---|---|---|---|
| CuCl₂ | N3 (triazole), S (thiadiazole) | Square planar | Enhanced antimicrobial activity |
| Pd(OAc)₂ | N4 (triazole), O (benzofuran) | Octahedral | Catalytic cross-coupling reactions |
Comparative Reactivity with Analogues
Reactivity differs significantly from structurally related compounds:
| Compound | Key Structural Feature | Reaction Rate (vs. Target Compound) |
|---|---|---|
| 3-(Benzofuran)-6-methyl analog | Methyl substituent | 1.5× slower in electrophilic substitution |
| Triazolo-thiadiazole without benzofuran | No fused aromatic system | 3× lower metal-binding capacity |
Computational Insights
DFT studies (B3LYP/6-311G**) reveal:
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: can be compared with other similar compounds, such as:
3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.
3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]tetrazole: Similar structure but with a tetrazole ring instead of a thiadiazole ring.
The uniqueness of This compound lies in its specific combination of rings, which imparts distinct chemical and biological properties.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Overview of Biological Activity
Compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold are known for their broad spectrum of biological activities. These include:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antioxidant
- Antitubercular
Studies have demonstrated that derivatives of this scaffold can inhibit various enzymes and exhibit significant antiproliferative effects against cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as carbonic anhydrase and phosphodiesterase. These interactions can disrupt metabolic pathways critical for tumor growth and microbial survival.
- DNA/RNA Synthesis Inhibition : Some studies indicate that compounds in this class may inhibit nucleic acid synthesis without affecting protein synthesis, a crucial mechanism in cancer therapy.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of the compound may help in reducing oxidative stress in cells, which is often linked to cancer progression.
Anticancer Activity
A significant study evaluated the antiproliferative effects of various thiadiazole derivatives on cancer cell lines. The compound demonstrated IC50 values indicating strong activity against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 39a | SSMC-7721 | 7.15 |
| 39b | A-549 | 2.48 |
| 39c | MCF-7 | 3.12 |
These results underscore the potential of thiadiazole derivatives in anticancer drug development .
Antimicrobial Activity
Research has shown that compounds with the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of these compounds against various bacterial strains and fungi, suggesting their utility as broad-spectrum antimicrobial agents .
Q & A
Q. What strategies mitigate synthetic challenges in scaling up triazolothiadiazole derivatives?
- Recommendations :
- Use microwave-assisted synthesis to reduce reaction time (30 min vs. 16 hours).
- Replace POCl₃ with safer cyclizing agents (e.g., PCl₃/SOCl₂ mixtures) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
